Sodium antimonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

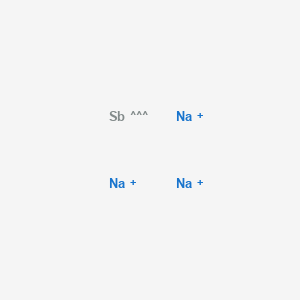

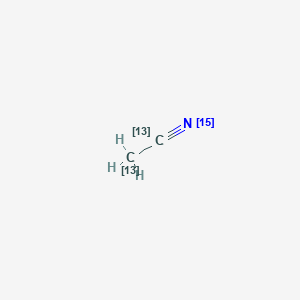

Sodium antimonide is an inorganic compound composed of sodium and antimony. It is represented by the chemical formula Na3Sb. This compound is known for its role in various industrial and scientific applications, particularly in the field of energy storage and conversion. This compound is a member of the broader class of antimonides, which are compounds formed between antimony and more electropositive elements.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium antimonide can be synthesized through several methods, including direct combination and reduction processes. One common method involves the direct reaction of elemental sodium with antimony at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:

3Na+Sb→Na3Sb

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where sodium and antimony are combined under controlled conditions. The process requires careful handling of both reactants due to their reactive nature. The use of inert gas atmospheres, such as argon, is essential to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Sodium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to air, this compound can oxidize to form sodium oxide and antimony oxide:

2Na3Sb+3O2→3Na2O+2Sb2O3

Reduction: this compound can be reduced by stronger reducing agents, although this is less common due to its already reduced state.

Substitution: this compound can participate in substitution reactions where sodium atoms are replaced by other metals, forming new antimonide compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents under controlled conditions.

Substitution: Other metal salts in molten or solution phase.

Major Products:

Oxidation: Sodium oxide (Na2O) and antimony oxide (Sb2O3).

Substitution: New metal antimonides depending on the substituting metal.

Scientific Research Applications

Sodium antimonide has several applications in scientific research, particularly in the fields of energy storage and materials science.

Energy Storage: this compound is used as an anode material in sodium-ion batteries due to its high theoretical capacity and suitable working voltage . It plays a crucial role in the development of cost-effective and efficient energy storage systems .

Materials Science: In materials science, this compound is studied for its unique electronic properties, which make it a candidate for various electronic and optoelectronic applications .

Other Applications:

Chemistry: Used as a reagent in various chemical syntheses.

Industry: Employed in the production of certain alloys and specialized materials.

Mechanism of Action

The mechanism by which sodium antimonide exerts its effects, particularly in sodium-ion batteries, involves the alloying and dealloying processes during charge and discharge cycles . During sodiation, sodium ions intercalate into the antimonide structure, forming intermediate phases such as Na3Sb. Desodiation reverses this process, releasing sodium ions and returning to the original structure . This reversible process is crucial for the battery’s performance and longevity.

Comparison with Similar Compounds

Potassium Antimonide (K3Sb): Similar in structure and properties but uses potassium instead of sodium.

Lithium Antimonide (Li3Sb): Used in lithium-ion batteries with different electrochemical characteristics.

Calcium Antimonide (Ca3Sb2): Another antimonide with distinct properties and applications.

Uniqueness of Sodium Antimonide: this compound is unique due to its specific electrochemical properties that make it suitable for sodium-ion batteries. Its high theoretical capacity and appropriate working voltage distinguish it from other antimonides .

Properties

InChI |

InChI=1S/3Na.Sb/q3*+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMHVMUWKSSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Na+].[Sb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3Sb+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.729 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12058-86-5 |

Source

|

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with sodium (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)